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Compound of Interest

Compound Name:
Benzyl 1-Boc-piperidine-3-

carboxylate

Cat. No.: B3034142 Get Quote

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast

array of approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present

substituents in a well-defined three-dimensional orientation make it an ideal framework for

interacting with biological targets. The strategic incorporation of a tert-butoxycarbonyl (Boc)

protecting group on the piperidine nitrogen offers a stable yet readily cleavable handle,

essential for multi-step synthetic campaigns.[3]

Benzyl 1-Boc-piperidine-3-carboxylate, with its CAS number 139985-95-8, molecular

formula C₁₈H₂₅NO₄, and molecular weight of 319.40 g/mol , is a versatile intermediate. It

combines the features of the N-Boc protected piperidine core with a benzyl ester at the 3-

position. This substitution pattern is of particular interest in the synthesis of compounds

targeting a range of receptors and enzymes. The benzyl group, beyond its role as a protecting

group for the carboxylic acid, can also engage in crucial π-π and cation-π interactions within

protein binding pockets.

A thorough and unambiguous structural confirmation of this molecule is paramount to ensure

the integrity of downstream synthetic steps and the ultimate biological activity of the final

compounds. This guide outlines the synergistic application of Nuclear Magnetic Resonance

(NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to achieve a

comprehensive structural elucidation.
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For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will

be used for Benzyl 1-Boc-piperidine-3-carboxylate.

Caption: Atom numbering for Benzyl 1-Boc-piperidine-3-carboxylate.

I. Nuclear Magnetic Resonance (NMR)
Spectroscopy: The Cornerstone of Structure
Elucidation
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen

framework of the molecule. For a comprehensive analysis, both ¹H and ¹³C NMR, along with

two-dimensional techniques like COSY and HSQC, are indispensable.

Experimental Protocol: NMR Sample Preparation and
Acquisition

Sample Preparation: Dissolve approximately 5-10 mg of Benzyl 1-Boc-piperidine-3-
carboxylate in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is

unlikely to interact with the analyte and its residual peak is easily identifiable.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a 400 MHz or higher

field spectrometer. Standard pulse programs are generally sufficient.

¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments,

their chemical shifts (electronic environment), integration (number of protons), and multiplicity

(neighboring protons).

Expected ¹H NMR Data (Predicted, based on analogous structures)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale and
Comparative
Insights

~7.35 multiplet 5H Phenyl-H

Aromatic protons

of the benzyl

group typically

resonate in this

region.

~5.15 singlet 2H C10-H₂ (CH₂-Ph)

The benzylic

protons are

deshielded by

the adjacent

oxygen and

phenyl ring,

appearing as a

characteristic

singlet.

~3.0-4.2 multiplet 2H
C2-H₂, C6-H₂

(axial/equatorial)

These protons

adjacent to the

nitrogen are

deshielded. The

Boc group's

presence often

leads to broad or

complex signals

due to restricted

rotation around

the N-C(O) bond.

~2.8 multiplet 1H C3-H

This proton is

deshielded by

the adjacent

carboxylate

group.

~1.4-2.2 multiplet 4H C4-H₂, C5-H₂ These are the

methylene

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3034142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


protons of the

piperidine ring,

typically

appearing as

complex

multiplets.

1.45 singlet 9H C8-(CH₃)₃

The nine

equivalent

protons of the

tert-butyl group

give a sharp

singlet, a

hallmark of the

Boc protecting

group.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data (Predicted, based on analogous structures)
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Chemical Shift (δ, ppm) Assignment
Rationale and Comparative
Insights

~173 C9 (C=O, ester)
The ester carbonyl carbon is

highly deshielded.

~155 C7 (C=O, carbamate)

The carbamate carbonyl

carbon of the Boc group

appears at a characteristic

downfield shift.

~136 Phenyl C (quaternary)
The ipso-carbon of the benzyl

group.

~128 Phenyl CH
Aromatic carbons of the benzyl

group.

~80 C8 (C(CH₃)₃)
The quaternary carbon of the

tert-butyl group.

~67 C10 (CH₂-Ph)

The benzylic carbon is

deshielded by the adjacent

oxygen and phenyl ring.

~40-45 C2, C6

Carbons adjacent to the

nitrogen are deshielded. Due

to the conformational rigidity

imposed by the Boc group, two

distinct signals may be

observed.

~41 C3
The carbon bearing the

carboxylate group.

~28.4 C8-(CH₃)₃
The methyl carbons of the tert-

butyl group.

~20-30 C4, C5
The remaining piperidine ring

carbons.

2D NMR Spectroscopy: Establishing Connectivity
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COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to

each other (typically on adjacent carbons). It would be crucial for tracing the connectivity

within the piperidine ring, for instance, showing the correlation between C3-H and the

protons on C2 and C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton

with the carbon to which it is directly attached. This allows for the unambiguous assignment

of the ¹³C signals based on the more easily interpreted ¹H spectrum.

II. Mass Spectrometry (MS): Molecular Weight and
Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and

gaining structural information through its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited

for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal

fragmentation.

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is

recommended to obtain an accurate mass measurement, which can be used to confirm the

molecular formula.

Expected Mass Spectrum Data
Molecular Ion: The expected exact mass of Benzyl 1-Boc-piperidine-3-carboxylate
(C₁₈H₂₅NO₄) is 319.1783. In positive ion ESI-MS, the primary peak observed should be the

protonated molecule [M+H]⁺ at m/z 320.1856. An adduct with sodium [M+Na]⁺ at m/z

342.1675 may also be observed.

Key Fragmentation Pathways: While ESI is a soft technique, some in-source fragmentation

or MS/MS experiments can provide valuable structural information. Key expected losses

include:
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Loss of the Boc group (100 Da): A fragment corresponding to the loss of C₅H₈O₂ would

result in a peak at m/z 220. This represents the benzyl piperidine-3-carboxylate cation.

Loss of the tert-butyl group (57 Da): A fragment at m/z 263, corresponding to the loss of

the C₄H₉ radical.

Loss of the benzyl group (91 Da): A fragment corresponding to the loss of the C₇H₇

radical, leading to a peak at m/z 228.

Formation of the tropylium ion (m/z 91): A common and often abundant fragment from

benzyl-containing compounds.

[M+H]⁺
m/z 320

[M - C₅H₈O₂ + H]⁺
m/z 220- Boc group

[M - C₄H₉ + H]⁺
m/z 263- tert-butyl

[M - C₇H₇ + H]⁺
m/z 228

- Benzyl

[C₇H₇]⁺
m/z 91

rearrangement

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

III. Infrared (IR) Spectroscopy: Functional Group
Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups

present in a molecule.

Experimental Protocol: IR Spectroscopy
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Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr)

or using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibration

~2975, 2870 C-H (alkane) Stretching

~1740 C=O (ester) Stretching

~1690 C=O (carbamate) Stretching

~1450, 1500 C=C (aromatic) Stretching

~1250, 1160 C-O Stretching

~700-750 C-H (aromatic) Out-of-plane bending

The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature,

confirming the presence of both the ester and the Boc-carbamate functional groups.

Integrated Structure Elucidation Workflow
A robust structural confirmation is achieved by integrating the data from all three spectroscopic

techniques.
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Benzyl 1-Boc-piperidine-3-carboxylate Sample

NMR Spectroscopy
(¹H, ¹³C, COSY, HSQC)

Mass Spectrometry
(High Resolution) Infrared Spectroscopy

Proposed Structure

C-H Framework Molecular Formula & Fragmentation Functional Groups

Confirmed Structure

Data Congruence

Click to download full resolution via product page

Caption: Integrated workflow for structure elucidation.

Conclusion: A Self-Validating System for Structural
Integrity
The structural elucidation of Benzyl 1-Boc-piperidine-3-carboxylate is a systematic process

where each analytical technique provides a unique and complementary piece of the puzzle.

The ¹H and ¹³C NMR spectra, supported by 2D experiments, define the precise connectivity of

the carbon-hydrogen framework. High-resolution mass spectrometry confirms the elemental

composition and provides corroborating structural evidence through predictable fragmentation

patterns. Finally, infrared spectroscopy offers a rapid confirmation of the key functional groups.

When the data from these orthogonal techniques are in complete agreement, a high degree of

confidence in the assigned structure is achieved, ensuring the quality and reliability of this

critical synthetic intermediate for its applications in drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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